molecular formula C11H14N2O B2828120 Spiro[1,3-dihydrobenzimidazole-2,4'-oxane] CAS No. 959700-85-7

Spiro[1,3-dihydrobenzimidazole-2,4'-oxane]

Cat. No. B2828120
CAS RN: 959700-85-7
M. Wt: 190.246
InChI Key: KSQYDMDMXBGQNS-UHFFFAOYSA-N
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Description

Spiro compounds are organic compounds that have at least two molecular rings with only one common atom . They may be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . One common type of spiro compound encountered in educational settings is a heterocyclic one— the acetal formed by reaction of a diol with a cyclic ketone .


Synthesis Analysis

The synthesis of spiro compounds has been an active research field of organic chemistry for well over a century . Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .


Molecular Structure Analysis

In organic chemistry, spiro compounds are compounds that have at least two molecular rings with only one common atom . The common atom that connects the two (or sometimes three) rings is called the spiro atom .


Chemical Reactions Analysis

Spiro compounds have been recognized as important building blocks in organic synthesis . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a spiro compound depend on its specific structure. In general, spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Future Directions

The future directions in the field of spiro compounds involve the development of new synthetic procedures and the discovery of novel therapeutic candidate molecules . The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .

properties

IUPAC Name

spiro[1,3-dihydrobenzimidazole-2,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-4-10-9(3-1)12-11(13-10)5-7-14-8-6-11/h1-4,12-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQYDMDMXBGQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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